molecular formula C12H10F3NO2 B1354892 Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 317-60-2

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No. B1354892
CAS RN: 317-60-2
M. Wt: 257.21 g/mol
InChI Key: IWNCVQAHOSPMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a chemical compound that likely contains an indole group, a trifluoromethyl group, and an ethyl ester group . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclocondensation . Trifluoromethyl-containing building blocks like ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate are commonly used .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the indole group, the trifluoromethyl group, and the ethyl ester group. These groups could impact the compound’s polarity, reactivity, and other physical and chemical properties .


Chemical Reactions Analysis

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, this compound might participate in various chemical reactions, especially those involving carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could enhance the compound’s stability, lipophilicity, and bioavailability .

Scientific Research Applications

Fluorescent Chemosensors

Compounds with trifluoromethyl groups have been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors can detect ions or molecules by changing their fluorescence in response to chemical interactions.

Anticancer Therapy

The trifluoromethyl group is present in some FDA-approved drugs like sorafenib, which is used for advanced hepatocellular carcinoma (primary liver cancer) . This suggests that Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate could potentially be explored for its anticancer properties.

Antimicrobial Agents

Salicylanilide esters with trifluoromethyl groups have shown antifungal activity . This indicates a possibility that Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate might be synthesized into compounds with antimicrobial properties.

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the increasing interest in trifluoromethyl-containing compounds .

properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-8(12(13,14)15)4-3-5-9(7)16-10/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNCVQAHOSPMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564761
Record name Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

CAS RN

317-60-2
Record name Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.